(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone
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Overview
Description
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone: is an organic compound that features a brominated benzodioxin ring fused with a nitrophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Bromination: The benzodioxin ring is then brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling with 4-Nitrobenzoyl Chloride: The brominated benzodioxin is then coupled with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both bromine and nitro groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it versatile for creating functionalized materials.
Mechanism of Action
The mechanism by which (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological macromolecules.
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-12-8-14-13(21-5-6-22-14)7-11(12)15(18)9-1-3-10(4-2-9)17(19)20/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZJAFFZIHKFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361309 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-46-6 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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